molecular formula C20H26N6O5 B13763635 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol CAS No. 73987-08-3

2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol

Cat. No.: B13763635
CAS No.: 73987-08-3
M. Wt: 430.5 g/mol
InChI Key: POBJFOWZTSZNQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic compound that features a combination of aromatic, triazine, and dioxane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 3,4-Dimethoxyphenyl Intermediate: This can be achieved through the methoxylation of a phenyl precursor.

    Synthesis of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate nitrile and amine precursors.

    Coupling Reactions: The 3,4-dimethoxyphenyl group can be coupled with the triazine ring using a suitable linker.

    Formation of the Dioxane Ring: The dioxane ring can be formed through an intramolecular cyclization reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methanol groups.

    Reduction: Reduction reactions could target the triazine ring or the diaziridinyl groups.

    Substitution: Substitution reactions might occur at the aromatic ring or the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-ethanol
  • 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-propanol

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

73987-08-3

Molecular Formula

C20H26N6O5

Molecular Weight

430.5 g/mol

IUPAC Name

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24)

InChI Key

POBJFOWZTSZNQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC

Origin of Product

United States

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